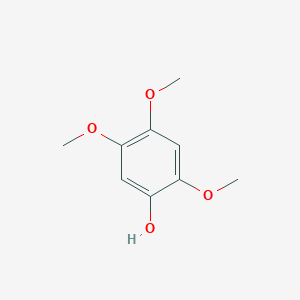

2,4,5-Trimethoxyphenol

Description

Contextualization within the Trimethoxyphenol Chemical Class

Trimethoxyphenols are a subgroup of phenolic compounds defined by the presence of a phenol (B47542) ring substituted with three methoxy (B1213986) groups. The specific arrangement of these groups around the ring gives rise to several structural isomers, each with unique chemical and physical properties. Besides 2,4,5-Trimethoxyphenol, other common isomers include 2,4,6-Trimethoxyphenol and 3,4,5-Trimethoxyphenol. tandfonline.commdpi.comnih.gov This structural variation influences their natural occurrence, synthetic utility, and biological roles. For instance, 3,4,5-Trimethoxyphenol is a known natural product found in various plants, including buckwheat, and is studied for its antioxidant properties. nih.govontosight.ai In contrast, this compound is more frequently encountered as a synthetic intermediate or a derivatization product in chemical analysis. mdpi.comnih.gov

Table 1: Comparison of Common Trimethoxyphenol Isomers

| Isomer | Chemical Structure | Key Distinctions |

|---|---|---|

| This compound |  |

Primarily used as a synthetic intermediate; linked to fungal metabolite identification. mdpi.comnih.gov |

| 3,4,5-Trimethoxyphenol |  |

Naturally occurring in various plants; known for antioxidant activity. nih.govontosight.ai |

| 2,4,6-Trimethoxyphenol |

Historical and Current Research Landscape of this compound

The research landscape for this compound is primarily centered on its application in organic synthesis to create novel compounds for biological evaluation. It serves as a key building block in the development of potential therapeutic agents.

Notable research applications include:

Synthesis of Antifungal Agents : this compound has been used in the synthesis of geranylated phenols. mdpi.com In one study, the direct geranylation of this compound unexpectedly yielded demethylated products, which were then evaluated for their inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea. mdpi.com

Development of Cytotoxic Compounds : The compound is a precursor in the synthesis of geranylmethoxyhydroquinone derivatives. nih.gov These synthesized molecules have been tested for their cytotoxic activities against various human cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7, MDA-MB-231) cells, demonstrating its role in the exploration of new anticancer agents. nih.gov

Fungal Metabolite Identification : In mycological studies, this compound is used as a reference compound or a chemical derivative to confirm the structure of fungal metabolites. For example, it was used to help identify 4,5-dimethoxycatechol, a metabolite secreted by the brown rot fungus Gloeophyllum trabeum, through methylation analysis. nih.gov

Table 2: Research Applications of this compound

| Research Area | Application of this compound | Investigated Activity | Reference |

|---|---|---|---|

| Antifungal Research | Precursor for geranylated phenols | Antifungal activity against Botrytis cinerea | mdpi.com |

| Cancer Research | Precursor for geranylmethoxyhydroquinones | Cytotoxicity against human cancer cell lines | nih.gov |

| Mycology | Derivatization product for analysis | Identification of fungal metabolites from Gloeophyllum trabeum | nih.gov |

Natural Occurrence and Isolation Methodologies of this compound

Identification in Plant Species (e.g., Buckwheat)

While the user's query mentioned buckwheat, scientific literature primarily reports the presence of the isomer 3,4,5-Trimethoxyphenol in common buckwheat (Fagopyrum esculentum Moench). There is currently a lack of significant evidence confirming the isolation of this compound as a natural constituent from buckwheat or other plant species.

The compound's connection to the natural world is most clearly documented through its relationship with fungi. It has been used as an analytical derivative to identify metabolites from the brown rot fungus Gloeophyllum trabeum. nih.gov In these studies, the naturally produced fungal metabolite, 4,5-dimethoxycatechol, was chemically methylated to yield this compound, confirming the structure of the original metabolite. nih.gov Therefore, it is more accurately described as a compound linked to fungal biochemistry through laboratory derivatization rather than a directly isolated natural product from plants or fungi.

Extraction and Purification Techniques for Natural Product Isolation

Given that this compound is predominantly a synthetic compound, established protocols for its isolation from natural sources are not available. However, the general methodologies for extracting and purifying phenolic compounds from natural matrices, such as plant or fungal tissues, are well-established and would be applicable if it were to be discovered in nature.

The typical procedure involves:

Extraction : The dried and ground natural material (e.g., plant leaves, fungal mycelium) is subjected to solvent extraction. The choice of solvent is critical and usually involves a gradient of polarity, starting with non-polar solvents like hexane (B92381) to remove lipids, followed by solvents of increasing polarity such as ethyl acetate, methanol (B129727), or ethanol (B145695) to extract phenolic compounds.

Fractionation and Purification : The crude extract, which is a complex mixture, is then purified using various chromatographic techniques. A common approach is column chromatography using silica (B1680970) gel or polyamide as the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC). Fractions containing compounds of interest are then subjected to further purification, typically using high-performance liquid chromatography (HPLC), which can yield compounds with high purity.

For this compound specifically, laboratory synthesis is the common method of procurement. Synthesis can be achieved via methods such as the Baeyer-Villiger oxidation of 2,4,5-trimethoxybenzaldehyde (B179766) followed by saponification. mdpi.com Another reported synthesis involves the reaction of 1,2,4-trimethoxybenzene (B152335) with ethyl chlorooxoacetate.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 20491-91-2 |

| Physical Form | Solid |

| InChI Key | QUPHIMRKLSEULX-UHFFFAOYSA-N |

Data sourced from PubChem and commercial suppliers. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4-trimethoxybenzene |

| This compound |

| 2,4,6-Trimethoxyphenol |

| 3,4,5-Trimethoxyphenol |

| 4,5-dimethoxycatechol |

| Botrytis cinerea |

| Ceiba pentandra |

| Ethyl chlorooxoacetate |

| Fagopyrum esculentum |

| Geraniol (B1671447) |

| Geranylmethoxyhydroquinone |

| Gloeophyllum trabeum |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPHIMRKLSEULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Reactivity of 2,4,5 Trimethoxyphenol

Total Synthesis Approaches to 2,4,5-Trimethoxyphenol

The synthesis of this compound is commonly achieved through a two-step process starting from a commercially available precursor. This method involves an oxidation reaction followed by hydrolysis to yield the target phenol (B47542).

The primary route for synthesizing this compound begins with its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde (B179766), which is also known as asaronaldehyde. scispace.com This precursor undergoes a Baeyer-Villiger oxidation, a well-established reaction that converts aldehydes or ketones to esters or lactones, respectively. nih.gov In this specific synthesis, a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), is used as the oxidant in a solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) at room temperature. scispace.comresearchgate.net

This oxidation inserts an oxygen atom between the carbonyl carbon and the aromatic ring of the aldehyde, yielding an intermediate formate (B1220265) ester, specifically 2,4,5-trimethoxyphenyl formate. nih.govresearchgate.net This reaction is a critical step in forming the phenol group from the aldehyde functional group. The Baeyer-Villiger oxidation of 2,4,5-trimethoxybenzaldehyde has been reported to proceed with high efficiency, achieving yields of around 86%. scispace.comresearchgate.net

Following the Baeyer-Villiger oxidation, the resulting 2,4,5-trimethoxyphenyl formate is not isolated but is directly subjected to saponification. nih.govresearchgate.net Saponification is a hydrolysis process carried out under basic conditions. iitk.ac.inmasterorganicchemistry.com In this context, it involves treating the intermediate ester with a base, such as triethylamine (B128534) (Et3N) in methanol (B129727) (CH3OH), to cleave the ester bond. scispace.comresearchgate.net

Exploration of Potential Chemical Transformations of this compound

The reactivity of this compound is influenced by its electron-rich aromatic ring, substituted with three methoxy (B1213986) groups and a hydroxyl group, making it susceptible to various chemical transformations.

One significant reaction is electrophilic aromatic substitution (EAS). scispace.comresearchgate.net For example, the coupling reaction of this compound with geraniol (B1671447) can be catalyzed by a Lewis acid like boron trifluoride etherate (BF3·Et2O) in a solvent such as 1,4-dioxane. scispace.com This reaction, however, does not lead to a single product. Instead, a mixture of compounds is formed, including demethylated and geranylated derivatives like 2,4-dimethoxy-5-((E)-3',7'-dimethylocta-2',6'-dienyl)phenol and 4,5-dimethoxy-2-((E)-3',7'-dimethylocta-2',6'-dienyl)phenol. scispace.com The formation of these unexpected products indicates that under the reaction conditions, both geranylation and demethylation can occur. scispace.com

Another area of reactivity involves its interaction with atmospheric radicals. Theoretical studies using density functional theory have investigated the gas-phase reaction mechanism of this compound with the hydroxyl (OH) radical. researchgate.net The reaction can proceed through two main channels: hydrogen abstraction from the phenolic -OH group or OH-addition to the aromatic ring. researchgate.net Calculations suggest that the addition of the OH radical to the C6 position (ortho to the hydroxyl group) is the more energetically favorable pathway. researchgate.net

Biological Activities and Pharmacological Potential of 2,4,5 Trimethoxyphenol

Allelopathic Properties and Phytoregulation via 2,4,5-Trimethoxyphenol

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. frontiersin.org These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects on neighboring plants. globalscientificjournal.com The use of allelopathic compounds is considered an alternative and more environmentally friendly approach to weed management compared to synthetic herbicides. scirp.orgmdpi.com

While direct studies on the allelopathic effects of this compound are not extensively documented, research on related methoxyphenols suggests its potential in phytoregulation. For instance, 2-methoxyphenol has demonstrated phytotoxic properties by interfering with the germination and seedling growth of various plants. nih.gov Similarly, p-methoxyphenol, isolated from the culture filtrates of the fungus Ascochyta lentis var. lathyri, has been shown to cause necrosis on the leaves of several test plants and inhibit seed germination. nih.govnih.gov The phytotoxic effects of phenolic compounds are often attributed to their ability to interfere with essential plant processes such as cell division and nutrient uptake. globalscientificjournal.com

The structural characteristics of this compound, specifically the presence of a phenolic hydroxyl group and methoxy (B1213986) substituents, are common features in many known allelochemicals. These groups can influence the compound's solubility, stability, and interaction with biological targets in other plants. Therefore, based on the established allelopathic potential of its chemical class, it is plausible that this compound could exhibit similar phytoregulatory activities. Further research is needed to isolate and identify the specific effects of this compound on different plant species and to understand its mode of action as a potential natural herbicide.

Exploration of Other Potential Biological Activities of this compound

Phenolic compounds are widely recognized for their antimicrobial properties. nih.gov The antimicrobial activity of methoxyphenols, such as eugenol (B1671780) (4-allyl-2-methoxyphenol) and guaiacol (B22219) (2-methoxyphenol), has been well-documented against a range of foodborne pathogens and spoilage bacteria. patsnap.comresearchgate.net The proposed mechanism of action for these compounds involves the disruption of microbial cell membranes. researchgate.net The lipophilic nature of the phenol (B47542) ring allows it to interact with the lipid bilayer of bacterial cells, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.gov

Given that this compound shares the core phenolic structure, it is theoretically expected to possess antimicrobial activity. The presence of three methoxy groups could modulate its lipophilicity, which is a critical factor in its ability to penetrate microbial cell membranes. Studies on related compounds have shown that the position and number of methoxy groups can influence the spectrum and potency of antimicrobial action. For example, eugenol and capsaicin (B1668287) have been found to be highly active against both Gram-negative and Gram-positive bacteria. patsnap.com Research on synthetic derivatives of this compound has also indicated potential biological activities, further suggesting the parent compound as a candidate for antimicrobial investigation. nih.gov

| Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Eugenol | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Inhibition of microbial growth | patsnap.com |

| Capsaicin | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Inhibition of microbial growth | patsnap.com |

| Vanillin (B372448) | Staphylococcus aureus, Shewanella putrefaciens | Inhibition of microbial growth | patsnap.com |

| Guaiacol | Broad spectrum bacteria and fungi | Disruption of microbial cell membranes | researchgate.net |

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Phenolic compounds, including methoxyphenols, are well-known for their antioxidant properties. nih.gov The primary mechanism of antioxidant action for phenols is the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. researchgate.net

The antioxidant potential of various methoxyphenols, such as eugenol, isoeugenol, and dehydrozingerone, has been demonstrated through their ability to inhibit lipid peroxidation. nih.gov The presence of methoxy groups on the phenol ring can enhance the antioxidant activity by stabilizing the resulting phenoxyl radical through resonance. Quantitative structure-activity relationship (QSAR) studies on 2-methoxyphenols have shown a correlation between their electronic properties and antioxidant capacity. iiarjournals.orgresearchgate.net

Theoretically, this compound is expected to exhibit antioxidant activity due to its phenolic hydroxyl group. The three methoxy groups are likely to influence its radical scavenging ability. The specific positioning of these groups at the 2, 4, and 5 positions would determine the electronic environment of the hydroxyl group and the stability of the corresponding phenoxyl radical. Studies on structurally similar compounds provide a basis for predicting its potential efficacy as an antioxidant. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies for this compound and Related Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For phenolic compounds, key structural features that affect their bioactivity include the number and position of hydroxyl and methoxy groups.

In the context of this compound, SAR studies of related analogues provide valuable insights. For instance, the synthesis of geranylated derivatives of this compound has been explored to evaluate their antifungal activity. tudublin.ie These studies indicate that the addition of a geranyl group to the phenolic ring can enhance biological effects.

Furthermore, research on other methoxyphenols has revealed important SAR principles:

Antioxidant Activity: The antioxidant capacity of methoxyphenols is closely linked to the hydrogen-donating ability of the phenolic hydroxyl group. The number and position of methoxy groups can modulate this activity by affecting the stability of the resulting radical. nih.gov

Antimicrobial Activity: The lipophilicity conferred by alkyl or methoxy substituents is a key determinant of antimicrobial efficacy, as it facilitates interaction with microbial cell membranes. nih.gov

Cytotoxicity: QSAR studies on 2-methoxyphenols have shown that electronic descriptors, such as ionization potential and chemical hardness, can be correlated with their cytotoxic effects on cancer cell lines. iiarjournals.orgresearchgate.net

The synthesis of various derivatives from this compound, such as those used in the development of potential antitumor agents, underscores the importance of this compound as a scaffold for creating novel bioactive molecules. nih.gov By modifying the core structure of this compound, it is possible to tune its biological properties and develop analogues with enhanced potency and selectivity for specific therapeutic targets.

Analytical Characterization and Spectroscopic Analysis of 2,4,5 Trimethoxyphenol in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,4,5-Trimethoxyphenol. thermofisher.com In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column in the gas chromatograph. thermofisher.com The time it takes for a compound to travel through the column, known as the retention time, is a characteristic identifier.

Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact, causing them to fragment into smaller, charged particles. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The identification of this compound is achieved by comparing its experimentally obtained mass spectrum with reference spectra from established databases. mdpi.com

The purity of a this compound sample can also be assessed using GC-MS. The resulting chromatogram will show a primary peak corresponding to the compound of interest, and the presence of any additional peaks would indicate impurities. The relative area of each peak can be used to estimate the purity of the sample. For trace-level analysis, highly sensitive techniques like triple quadrupole GC-MS/MS can be employed to achieve very low detection limits. thermofisher.comnih.gov

Table 1: GC-MS Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Value |

| Column Type | HP-5ms (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramp to 250-300°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 29-600 m/z |

Note: These are general parameters and may be optimized for specific instruments and applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. This technique probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule.

In ¹H NMR, the spectrum provides information about the different types of protons present in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the three methoxy (B1213986) groups. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for the precise assignment of each proton to its position on the benzene (B151609) ring and methoxy groups.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the six carbons of the aromatic ring and the three carbons of the methoxy groups. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., whether it is part of the aromatic ring, bonded to an oxygen, etc.).

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 145-155 |

| C2 (C-OCH₃) | 140-150 |

| C3 (C-H) | 95-105 |

| C4 (C-OCH₃) | 150-160 |

| C5 (C-OCH₃) | 140-150 |

| C6 (C-H) | 100-110 |

| OCH₃ | 55-65 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds (e.g., stretching, bending).

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The strong absorption bands corresponding to the C-O stretching of the methoxy groups would be expected in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Methoxy C-O | Stretching | 1000-1300 (strong) |

| Alkyl C-H | Stretching | 2850-3000 |

Advanced Chromatographic Techniques (e.g., HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While GC-MS is well-suited for volatile compounds, HPLC is advantageous for compounds that are non-volatile or thermally unstable.

In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid (the mobile phase) is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water. The separation is based on the hydrophobicity of the analytes.

A detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), is used to detect the compounds as they elute from the column. By comparing the retention time of the peak with that of a known standard, this compound can be identified. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification.

The choice between GC-MS and LC-MS often depends on the specific properties of the analyte and the sample matrix. researchgate.net Both techniques offer high sensitivity and selectivity for the analysis of this compound in various research applications.

Computational Chemistry and Mechanistic Insights into 2,4,5 Trimethoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4,5-Trimethoxyphenol, DFT calculations are instrumental in understanding its fundamental chemical properties. By optimizing the molecular geometry using specific functionals and basis sets (e.g., B3LYP/6-311G(d,p)), key electronic and reactivity descriptors can be determined. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors derived from these energies, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. hakon-art.comjmcs.org.mx For instance, studies on related methoxyphenols have shown that these electronic descriptors correlate with their antioxidant and anti-inflammatory activities. nih.gov The antioxidant action of phenols is often investigated through mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET), whose feasibility is influenced by the electronic properties and the solvent environment, as revealed by DFT studies. nih.gov

Table 1: Representative Electronic Reactivity Descriptors Calculated via DFT for Phenolic Compounds Note: Data below is illustrative of typical values for methoxyphenols and related compounds as direct DFT data for this compound is not extensively published. Values are for comparative purposes to demonstrate the application of DFT.

| Descriptor | Symbol | Significance | Typical Value Range (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -5.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -0.5 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 3.5 to 5.5 |

| Chemical Hardness | η | Resistance to change in electron distribution | 1.7 to 2.8 |

| Electrophilicity Index | ω | Propensity to accept electrons | 1.5 to 3.0 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, usually expressed as a binding energy score (in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction. nih.gov Key inflammatory targets like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX-5) are often investigated for phenolic compounds due to their known anti-inflammatory effects. pensoft.net

Docking simulations reveal specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov For example, studies on similar trimethoxyphenyl derivatives have identified key interactions with residues like Arg120, Tyr355, and Ser530 within the COX-2 active site. nih.govnih.gov Such insights are vital for understanding the compound's inhibitory potential and for guiding the design of more potent analogues. nih.gov

Table 2: Hypothetical Molecular Docking Results of this compound with an Inflammatory Target (e.g., COX-2) Note: This table is a representative example based on docking studies of similar phenolic and trimethoxyphenyl compounds, as specific docking data for this compound is not readily available in the literature. It illustrates the type of data generated from such a simulation.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.8 | Tyr355, Ser530 | Hydrogen Bond |

| Val349, Leu352, Phe518 | Hydrophobic |

In Silico Prediction of Biological Activities and ADMET Properties

In silico tools play a vital role in the early stages of drug discovery by predicting a compound's biological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile. pharmaron.comcsmres.co.uk

Prediction of Biological Activity Spectra: Software like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities for a molecule based on its structure. nih.govscispace.com The program calculates the probability of a compound being active (Pa) or inactive (Pi) for various biological functions. genexplain.com For a phenolic compound like this compound, PASS might predict activities such as anti-inflammatory, antioxidant, or enzyme inhibitory effects based on structural similarities to over a million known bioactive compounds in its database. genexplain.com A Pa value greater than 0.7 suggests a high likelihood of experimental activity. scispace.com

ADMET Prediction: Web-based tools like SwissADME provide rapid predictions of a compound's pharmacokinetic properties. nih.govnih.gov These predictions are crucial for assessing the "drug-likeness" of a molecule. Key parameters include physicochemical properties, lipophilicity, water solubility, and pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 enzyme inhibition). mdpi.comnih.gov

For this compound, these tools can assess compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. biorxiv.org The "Bioavailability Radar" provides a visual representation of the molecule's suitability based on properties like size, polarity, and flexibility. nih.gov

Table 3: Predicted ADMET and Physicochemical Properties for this compound Data sourced from computational models and databases such as PubChem and SwissADME predictions for illustrative purposes.

| Property / Parameter | Predicted Value | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₉H₁₂O₄ | Basic chemical identity |

| Molecular Weight | 184.19 g/mol | Affects absorption and distribution (Lipinski: <500) nih.gov |

| Topological Polar Surface Area (TPSA) | 47.9 Ų | Influences membrane permeability (Drug-like: <140 Ų) |

| Number of Rotatable Bonds | 3 | Relates to molecular flexibility (Drug-like: ≤10) |

| Lipophilicity | ||

| Log P (Consensus) | 1.6 - 1.9 | Partition coefficient; affects absorption and distribution nih.gov |

| Water Solubility | ||

| Log S (ESOL) | -2.1 | Predicts solubility in water; affects formulation and absorption |

| Pharmacokinetics | ||

| GI Absorption | High | Likelihood of absorption from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross into the central nervous system |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Guideline for oral bioavailability |

Future Research Directions and Applications of 2,4,5 Trimethoxyphenol

Development of Novel Synthetic Pathways for Scalable Production

The efficient and large-scale synthesis of 2,4,5-Trimethoxyphenol and its derivatives is a critical area of ongoing research. Current synthetic routes often begin with readily available and relatively inexpensive starting materials like vanillin (B372448) or calamus oil. google.comscholaris.ca

One promising approach involves the ozonolysis of asarone, a primary component of calamus oil. This method has been shown to produce 2,4,5-trimethoxybenzaldehyde (B179766), a closely related compound, in high yields (95% purity in just 10 minutes). scholaris.ca Further conversion to the phenol (B47542) can then be achieved. Another strategy starts with vanillin, which undergoes bromination and subsequent hydrolysis and methylation to yield the desired trimethoxy-substituted aromatic ring. google.com

Researchers are also exploring "green" chemistry principles to make these syntheses more environmentally friendly. This includes the use of less hazardous reagents and solvents, such as employing iodine in DMSO for cyclization reactions. researchgate.net The development of efficient, cost-effective, and sustainable synthetic pathways is crucial for the commercial viability of any future applications of this compound.

Table 1: Comparison of Synthetic Precursors for Trimethoxyphenyl Compounds

| Starting Material | Key Reaction Steps | Potential Advantages |

| Vanillin | Bromination, Hydrolysis, Methylation | Readily available, relatively inexpensive |

| Calamus Oil (Asarone) | Ozonolysis | High yield, rapid reaction time |

| 3,4,5-Trimethoxybenzoic Acid | Halogenation, Ammonolysis, Hoffman Rearrangement, Diazotization | Established route for similar compounds |

Derivatization to Enhance Bioactivity and Selectivity

Chemical modification, or derivatization, of the this compound scaffold is a key strategy to enhance its biological activity and selectivity for specific molecular targets. By adding or modifying functional groups on the parent molecule, scientists can fine-tune its properties to create more potent and targeted compounds.

For example, the 2,4,5-trimethoxyphenyl moiety has been incorporated into pyrimidine (B1678525) derivatives to create selective dopamine (B1211576) D5 receptor partial agonists. nih.gov These compounds are being investigated for their potential in treating neurological and psychiatric disorders. nih.gov In another study, this same chemical group was part of the design of novel pyrrolizine derivatives that have shown cytotoxic activity against cancer cell lines. nih.gov

The process of derivatization often involves creating a library of related compounds and then screening them for their biological effects. This allows researchers to establish structure-activity relationships (SAR), which provide insights into how specific chemical features influence the compound's bioactivity.

Investigation as a Lead Compound in Drug Discovery Programs

The inherent biological activities of this compound and its derivatives have positioned it as a valuable lead compound in various drug discovery programs. A lead compound is a chemical starting point for the development of new drugs.

Research has shown that compounds containing the trimethoxyphenyl group exhibit a range of pharmacological properties, including potential as antimitotic agents for cancer therapy. mdpi.com Specifically, certain chalcone (B49325) derivatives bearing this moiety have demonstrated antiproliferative activity in breast cancer cell lines. mdpi.com The trimethoxyphenyl structure is also found in natural products with potential anti-diabetic and anti-inflammatory effects.

The drug discovery process involves identifying a biological target, screening compound libraries for activity against that target, and then optimizing the lead compounds to improve their efficacy and reduce potential side effects. The versatility of the this compound structure makes it an attractive scaffold for the development of new therapeutic agents.

Table 2: Investigated Therapeutic Areas for Trimethoxyphenyl Derivatives

| Therapeutic Area | Molecular Target/Mechanism of Action | Reference Compound Type |

| Neurological/Psychiatric Disorders | Dopamine D5 Receptor Agonism | Pyrimidine Derivatives |

| Cancer | Tubulin Polymerization Inhibition | Chalcone and Pyrrolizine Derivatives |

| Diabetes | α-Glucosidase and α-Amylase Inhibition | Phlorotannins (related structures) |

| Inflammation | Cyclooxygenase (COX) Inhibition | 2,4,5-trimethoxybenzaldehyde |

Role in Agricultural Science (e.g., as a Natural Allelochemical or Biopesticide)

In the field of agricultural science, there is growing interest in naturally derived compounds that can be used as alternatives to synthetic pesticides. Allelochemicals are compounds produced by one plant that can affect the growth of another. The phenolic structure of this compound suggests it could have allelopathic properties, similar to other phenolic compounds that are known to inhibit weed growth. mdpi.com

The development of natural herbicides is a significant area of research. For instance, the allelochemical 2,4-di-tert-butylphenol (B135424) has been shown to have phytotoxic effects on certain weed species, indicating its potential as a natural herbicide. ukm.myresearchgate.net While direct studies on the allelopathic effects of this compound are limited, its structural similarity to other bioactive phenols warrants further investigation into its potential as a natural weed control agent.

Biopesticides are pesticides derived from natural materials like plants, bacteria, and certain minerals. epa.gov The exploration of compounds like this compound for such applications aligns with the broader trend towards more sustainable agricultural practices.

Environmental Impact and Degradation Studies of this compound

Understanding the environmental fate and degradation of any new chemical is crucial. For this compound, this involves studying how it behaves in soil and water, and how it breaks down over time. While specific studies on this compound are not abundant, research on structurally similar compounds like 2,4,5-trichlorophenol (B144370) and its derivatives provides some insights.

For example, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a related herbicide, is known to be moderately persistent in soil. herts.ac.uk Its degradation can occur through chemical or biological processes. healthandenvironment.org Similarly, 2,4,5-trichlorophenol can be degraded by soil microbes under aerobic conditions into various smaller compounds. taylorfrancis.com The white rot fungus Phanerochaete chrysosporium has also been shown to mineralize 2,4,5-trichlorophenol. nih.gov

Future research will need to focus specifically on the environmental persistence, mobility, and degradation pathways of this compound to ensure its use does not pose a risk to the environment. This includes studying its potential for bioaccumulation and its effects on non-target organisms.

Q & A

Q. Methodological Answer :

- Chromatography : HPLC with UV detection or GC-MS (gas chromatography-mass spectrometry) is used to assess purity, with retention times calibrated against certified standards .

- Spectroscopy :

- Melting Point Analysis : Sharp melting points (e.g., 146–149°C for 3,4,5-isomer) validate crystallinity .

Advanced: How does this compound contribute to secondary organic aerosol (SOA) formation, and what experimental models are used to study this?

Methodological Answer :

this compound is a component of biomass burning emissions, contributing to SOA through oxidative reactions. Experimental approaches include:

- Oxidation Flow Reactors (OFR) : Simulate atmospheric aging by exposing the compound to OH radicals (e.g., using HO/UV systems) .

- Chamber Studies : Quantify SOA yields via aerosol mass spectrometry (AMS) and compare to predicted values using volatility basis set (VBS) models .

- Isotopic Labeling : Track reaction pathways using C-labeled analogs to resolve methoxy group fragmentation during oxidation .

Advanced: How does the substitution pattern of methoxy groups influence the chemical reactivity of this compound compared to isomers like 3,4,5- or 2,4,6-Trimethoxyphenol?

Q. Methodological Answer :

- Electronic Effects : Electron-donating methoxy groups alter aromatic ring electron density. For example, 2,4,5-substitution creates steric hindrance, reducing nucleophilic attack rates compared to the 3,4,5-isomer .

- Oxidative Stability : this compound exhibits lower stability under UV light than 2,4,6-isomer due to meta-substitution destabilizing the phenolic radical .

- Experimental Validation : Comparative kinetic studies using radical scavengers (e.g., DPPH) quantify antioxidant capacity differences .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer :

Discrepancies in bioactivity often stem from purity or stereochemical variations. Mitigation strategies include:

- Batch Standardization : Use certified reference materials (e.g., >98% purity by HPLC) to minimize impurity-driven artifacts .

- Stereochemical Control : Chiral chromatography or asymmetric synthesis ensures enantiopurity for derivatives like allyl vinyl ethers .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to distinguish compound-specific effects from systemic toxicity .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as recommended for structurally similar phenolic compounds .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste streams, adhering to OSHA HCS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.